

# Application Notes & Protocols: Use of Ligritinib (AB801) in Xenograft Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ligritinib |           |
| Cat. No.:            | B15579019  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ligritinib**, also known as AB801, is an orally active and selective inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a key player in tumor cell proliferation, survival, and the development of resistance to various cancer therapies.[1][3] Overexpression of AXL is correlated with poor prognosis in numerous cancers.[1][3] **Ligritinib** blocks the downstream signaling pathway by inhibiting the kinase activity of AXL, making it a promising candidate for cancer research, particularly in combination with other anti-cancer agents.[1][2]

These application notes provide a summary of the preclinical use of **Ligritinib** in xenograft and syngeneic animal models, including detailed protocols for efficacy studies and quantitative data on its anti-tumor activity.

## **Mechanism of Action: AXL Signaling Inhibition**

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6 or through ligand-independent dimerization, autophosphorylates and triggers downstream signaling cascades.[1] [3] These pathways, including the PI3K/AKT pathway, are crucial for cell survival and proliferation. In the context of resistance to other targeted therapies like KRAS inhibitors, AXL signaling can act as a bypass mechanism, maintaining pro-survival signals.[4][5]







**Ligritinib** (AB801) is a potent and selective AXL inhibitor that has been shown to effectively block both basal and ligand-induced AXL-AKT signaling.[4] By inhibiting AXL, **Ligritinib** can restore sensitivity to other therapies and impede tumor growth.[3][6]











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. arcusbio.com [arcusbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AB-801 enhances KRAS inhibitor antitumor activity | BioWorld [bioworld.com]
- 5. arcusbio.com [arcusbio.com]
- 6. arcusbio.com [arcusbio.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Use of Ligritinib (AB801) in Xenograft Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579019#use-of-ligritinib-in-xenograft-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com